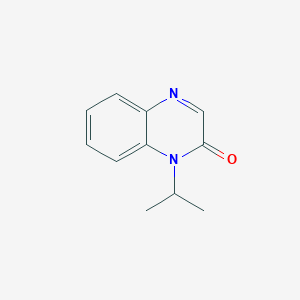
1,3-Cyclohexadien-5-yne, 1,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is an organic compound with the molecular formula C6H2Cl2. It is a derivative of cyclohexadiene, characterized by the presence of two chlorine atoms and a triple bond within the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclohexadiene followed by dehydrohalogenation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a base like potassium tert-butoxide to facilitate the elimination of hydrogen chloride.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- may involve continuous flow processes to ensure efficient and controlled chlorination and dehydrohalogenation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different cyclohexadiene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexadiene and cyclohexene derivatives.
Substitution: Various substituted cyclohexadiene compounds depending on the nucleophile used.
Scientific Research Applications
1,3-Cyclohexadien-5-yne, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- involves its interaction with molecular targets through its reactive triple bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: Lacks the triple bond and chlorine atoms, making it less reactive in certain reactions.
1,4-Cyclohexadiene: An isomer with different placement of double bonds, leading to distinct reactivity.
1,2-Dichlorocyclohexane: Contains chlorine atoms but lacks the triple bond, resulting in different chemical behavior.
Uniqueness
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is unique due to the combination of a triple bond and chlorine atoms within the cyclohexadiene ring. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
73513-56-1 |
|---|---|
Molecular Formula |
C6H2Cl2 |
Molecular Weight |
144.98 g/mol |
IUPAC Name |
1,4-dichlorocyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H2Cl2/c7-5-1-2-6(8)4-3-5/h1-2H |
InChI Key |
BMCWIYJTZUFEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C#CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



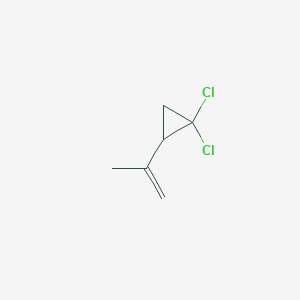
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
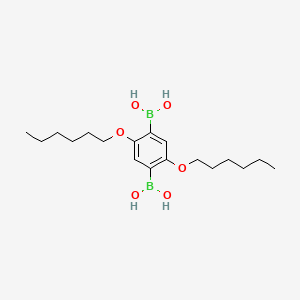
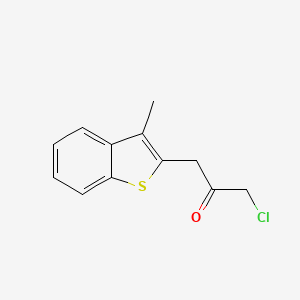

![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
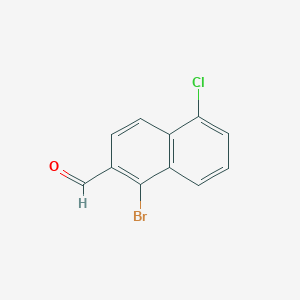

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
